Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylic acid under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of the carboxylic acid reacts with the hydroxyl group of benzyl alcohol to form the ester bond .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl 2-(carboxymethyl)-4-oxopiperidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme. This interaction involves key amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 2-(carboxymethyl)-4-oxopiperidine-1-carboxylate
- 2-Phenyl substituted Benzimidazole derivatives
- Indole derivatives
Uniqueness
Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-9-12-8-13(17)6-7-15(12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |
InChI Key |
KLUHEADKGFBOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1=O)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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